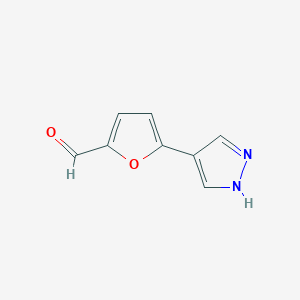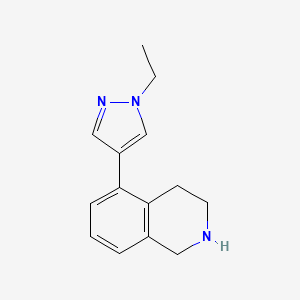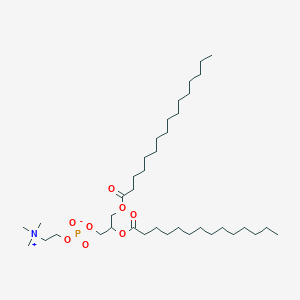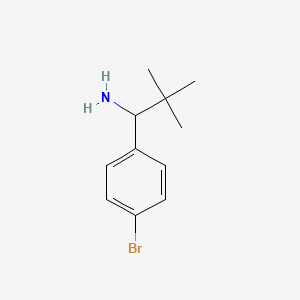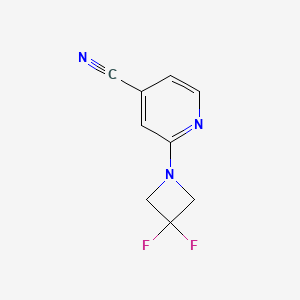
2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3,3-Difluoro-azétidin-1-yl)-isonicotinonitrile est un composé chimique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses caractéristiques structurales uniques et de ses applications potentielles. Le composé est constitué d’un cycle azétidine difluoro-substitué lié à une partie isonicotinonitrile, ce qui lui confère des propriétés chimiques et physiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3,3-Difluoro-azétidin-1-yl)-isonicotinonitrile implique généralement les étapes suivantes :
Formation du cycle azétidine : Le cycle azétidine peut être synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés, tels que le 3,3-difluoro-1-aminopropane et un électrophile approprié.
Fixation à l’isonicotinonitrile : Le cycle azétidine est ensuite couplé à l’isonicotinonitrile par une réaction de substitution nucléophile. Cette étape peut nécessiter l’utilisation d’une base telle que la triéthylamine et d’un solvant tel que le diméthylformamide pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle du 2-(3,3-Difluoro-azétidin-1-yl)-isonicotinonitrile peut impliquer l’optimisation de la voie de synthèse afin d’améliorer le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et d’automatisation des processus afin d’assurer une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3,3-Difluoro-azétidin-1-yl)-isonicotinonitrile peut subir divers types de réactions chimiques, notamment :
Substitution nucléophile : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence du groupe nitrile.
Oxydation et réduction : Le cycle azétidine et le groupe nitrile peuvent être soumis respectivement à des réactions d’oxydation et de réduction.
Hydrolyse : Le groupe nitrile peut être hydrolysé pour former les amides ou les acides carboxyliques correspondants.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que l’hydrure de sodium ou le carbonate de potassium dans des solvants tels que le diméthylformamide ou l’acétonitrile.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Hydrolyse : Conditions acides ou basiques utilisant l’acide chlorhydrique ou l’hydroxyde de sodium.
Principaux produits formés
Substitution nucléophile : Dérivés substitués du composé d’origine.
Oxydation : Formes oxydées du cycle azétidine.
Réduction : Formes réduites du groupe nitrile, telles que les amines.
Hydrolyse : Amides ou acides carboxyliques dérivés du groupe nitrile.
4. Applications de la recherche scientifique
Le 2-(3,3-Difluoro-azétidin-1-yl)-isonicotinonitrile a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-(3,3-Difluoro-azétidin-1-yl)-isonicotinonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle azétidine difluoro-substitué peut interagir avec des enzymes ou des récepteurs, conduisant à une modulation de leur activité. Le groupe nitrile peut également participer à des interactions de liaison, contribuant aux effets biologiques globaux du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,3-Difluoro-azétidine-1-carboxamide
- 3,3-Difluoro-azétidine-1-sulfonamide
- 3,3-Difluoro-azétidine-1-phosphonate
Unicité
Le 2-(3,3-Difluoro-azétidin-1-yl)-isonicotinonitrile est unique en raison de la présence à la fois du cycle azétidine difluoro-substitué et de la partie isonicotinonitrile. Cette combinaison confère des propriétés chimiques distinctes, ce qui en fait un composé précieux pour diverses applications en recherche et dans l’industrie.
Propriétés
Formule moléculaire |
C9H7F2N3 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
2-(3,3-difluoroazetidin-1-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7F2N3/c10-9(11)5-14(6-9)8-3-7(4-12)1-2-13-8/h1-3H,5-6H2 |
Clé InChI |
WBUKGCSOKYTAFG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC=CC(=C2)C#N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)


